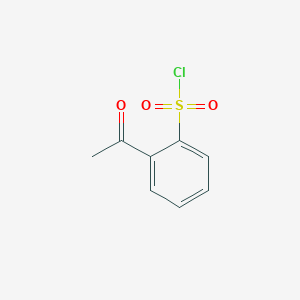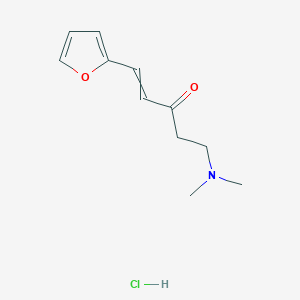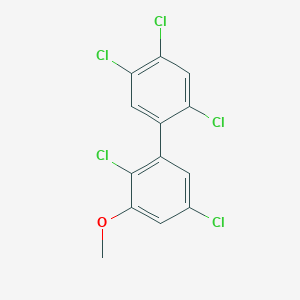
2,2',4',5,5'-Pentachloro-3-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) compound. It is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields. The compound has a molecular formula of C12H5Cl5O and a molecular weight of 326.433 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process is carried out under controlled temperatures to ensure selective chlorination at the desired positions on the biphenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored closely to control the extent of chlorination and to minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form less chlorinated biphenyls.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and substituted biphenyl derivatives .
Scientific Research Applications
2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: The compound is studied for its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.
Medicine: Research is conducted to understand its impact on human health, particularly its role as an endocrine disruptor.
Mechanism of Action
The mechanism by which 2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl exerts its effects involves its interaction with cellular components. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, leading to toxic effects such as oxidative stress and disruption of endocrine functions .
Comparison with Similar Compounds
Similar Compounds
2,2’,3,4,5’-Pentachlorobiphenyl: Similar in structure but differs in the position of chlorine atoms.
2,3’,4,4’,5-Pentachlorobiphenyl: Another PCB with a different chlorination pattern.
2,3’,4,4’,5’-Pentachlorobiphenyl: Similar but with variations in chlorine substitution.
Uniqueness
2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl is unique due to its specific chlorination pattern and the presence of a methoxy group. This structural uniqueness contributes to its distinct chemical properties and biological activities .
Properties
CAS No. |
60082-97-5 |
|---|---|
Molecular Formula |
C13H7Cl5O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,2,4-trichloro-5-(2,5-dichloro-3-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O/c1-19-12-3-6(14)2-8(13(12)18)7-4-10(16)11(17)5-9(7)15/h2-5H,1H3 |
InChI Key |
YEVLZBGKWIOXOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)

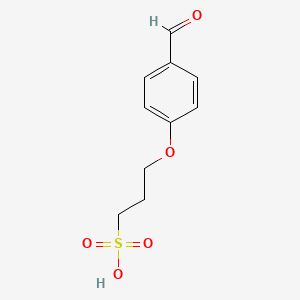
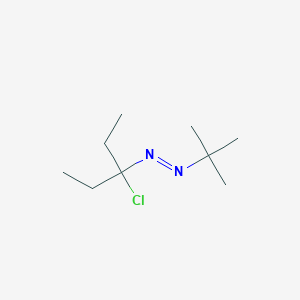

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)
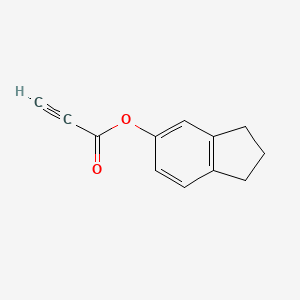
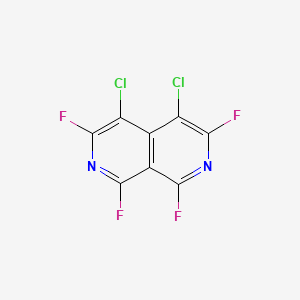
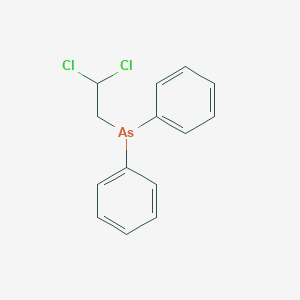
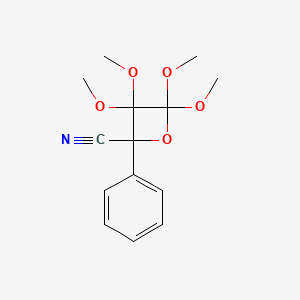
![(2R,3R,4R,5R)-2-(5-carbamoyl-2H-pyridin-1-yl)-5-[[(2R,3R,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate](/img/structure/B14615722.png)

